4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C14H25BO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic attack. This mechanism is crucial in Suzuki-Miyaura cross-coupling reactions, where the compound serves as a boronic ester donor .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.
Phenylboronic acid: A widely used boronic acid in organic synthesis.
Uniqueness
4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides steric hindrance and enhances its stability. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
Molecular Formula |
C14H25BO2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10- |
InChI Key |
CFKHBGIWGPUIHM-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCCC2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCC2C |
Origin of Product |
United States |
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